molecular formula C21H19N5O2 B2607312 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-58-4

3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2607312
CAS No.: 483993-58-4
M. Wt: 373.416
InChI Key: LGLFDNXWUJGUDK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a tetrazole ring, which is a common bioisostere for carboxylic acids, potentially enhancing metabolic stability and altering the drug-like properties of the molecule . The naphthyl and methoxyphenyl substituents suggest potential for interaction with hydrophobic pockets in protein targets, which is a common feature in ligands for various receptors . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-16-9-4-6-14(12-16)13-18(20-23-25-26-24-20)21(27)22-19-11-5-8-15-7-2-3-10-17(15)19/h2-12,18H,13H2,1H3,(H,22,27)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLFDNXWUJGUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then subjected to cyclization with sodium azide to introduce the tetrazole ring. The final step involves the acylation of the resulting compound to form the desired propanamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative .

Scientific Research Applications

3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₀H₁₉N₅O₂ 369.40 g/mol 3-methoxyphenyl, 1-naphthyl, tetrazole High lipophilicity (naphthyl), potential for H-bonding (tetrazole)
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₅ 399.40 g/mol 2,3-dimethoxyphenyl, 4-methoxyphenyl Increased polarity (three methoxy groups), reduced steric bulk vs. naphthyl
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.40 g/mol 3-methylphenyl, 2-ethylphenyl Lower molecular weight, alkyl substituents may enhance membrane permeability
VKNG-1 (N-(2-(2-(3-methoxyphenyl)-2H-tetrazol-5-yl)phenyl)-4-aminobenzamide) C₂₁H₁₈N₆O₂ 410.41 g/mol 3-methoxyphenyl, 4-aminobenzamide Demonstrated ABCG2 inhibition; amide group differs (benzamide vs. naphthylamide)
AV9 (Naphthalen-1-yl 2-(N-((2′-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoate) C₃₄H₃₅N₅O₃ 561.67 g/mol Biphenyl-tetrazole, naphthyl ester Ester linkage vs. amide; bulky naphthyl group may affect solubility

Functional Group Impact

  • Tetrazole Ring : Present in all compared compounds, the tetrazole (pKa ~4.9) enhances metabolic stability and mimics carboxylate groups in biological systems. However, substitution patterns (e.g., position on the propanamide chain) influence electronic effects and binding affinity .
  • Methoxy Groups: The 3-methoxyphenyl substituent in the target compound provides moderate electron-donating effects, whereas 2,3-dimethoxyphenyl in may enhance polarity and H-bond acceptor capacity.
  • Amide Linkage: The N-1-naphthylamide group distinguishes the target compound from VKNG-1 (4-aminobenzamide), which has demonstrated ABCG2-mediated multidrug resistance antagonism . This suggests the naphthyl group may alter target specificity or pharmacokinetics.

Biological Activity

3-(3-Methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, a compound characterized by its complex structure comprising a methoxyphenyl group, a naphthyl group, and a tetrazole moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N5O2C_{21}H_{19}N_{5}O_{2} with a molecular weight of 373.41 g/mol. Its structure can be represented as follows:

InChI InChI 1S C21H19N5O2 c1 28 16 9 4 6 14 12 16 13 18 20 23 25 26 24 20 21 27 22 19 11 5 8 15 7 2 3 10 17 15 19 h2 12 18H 13H2 1H3 H 22 27 H 23 24 25 26 \text{InChI InChI 1S C21H19N5O2 c1 28 16 9 4 6 14 12 16 13 18 20 23 25 26 24 20 21 27 22 19 11 5 8 15 7 2 3 10 17 15 19 h2 12 18H 13H2 1H3 H 22 27 H 23 24 25 26 }

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The tetrazole moiety may act as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of naphthylimide compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Notably, some derivatives have shown effectiveness comparable to standard antibiotics like chloramphenicol and orbifloxacin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/mL
Compound BE. coli4 µg/mL
Compound CCandida albicans8 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action is particularly relevant in the context of chronic inflammatory diseases.

Anticancer Properties

Emerging evidence suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have shown that the compound can interfere with key signaling pathways involved in cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of various naphthylimide derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited MIC values comparable to or better than traditional antibiotics .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of related tetrazole compounds in animal models of arthritis. The results indicated a significant reduction in inflammation markers following treatment with these compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, and what reaction conditions critically influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include coupling the tetrazole moiety with the methoxyphenyl-propanamide backbone. Reaction conditions such as temperature (20–25°C for stability), solvent choice (e.g., dioxane for solubility), and catalysts (triethylamine for deprotonation) significantly impact yield . For analogs, succinic anhydride and aminoguanidine hydrochloride have been used as precursors, with amines for functionalization .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy, tetrazole, and naphthyl groups. Aromatic protons appear at δ 6.8–8.2 ppm, while tetrazole protons resonate near δ 8.5–9.0 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 430.15) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Use HPLC to monitor impurity profiles (e.g., hydrolysis of the tetrazole ring or methoxy group oxidation). Store in amber vials at -20°C under inert gas to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can identify optimal conditions for coupling efficiency. Response surface methodology (RSM) further refines parameters, minimizing side products like N-1-naphthyl dealkylation derivatives .

Q. What computational approaches model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study binding dynamics of the tetrazole group with catalytic sites (e.g., angiotensin II receptors).
  • Docking Studies (AutoDock Vina) : Predict binding affinities by docking the compound into active sites, focusing on hydrogen bonds between the tetrazole and conserved residues (e.g., Lys199 in ACE inhibitors) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer conditions (pH 7.4 vs. 6.8).
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated methoxyphenyl derivatives) that may contribute to variability .

Q. What kinetic studies elucidate the role of the tetrazole group in chemical or enzymatic reactions?

  • Methodological Answer : Conduct stopped-flow kinetics to measure reaction rates of tetrazole ring opening under acidic conditions. Use UV-Vis spectroscopy (λ = 270 nm) to track intermediates. Compare with control compounds lacking the tetrazole moiety to isolate its electronic effects .

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